4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride
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Scientific Research Applications
Synthesis of Novel Compounds and Tracers
4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride serves as a precursor in the synthesis of novel compounds, such as sulfonamide derivatives. For instance, Gebhardt and Saluz (2012) synthesized a sulfonamide derivative for use as a precursor in (18F)fluoride chemistry, highlighting its potential in developing positron emission tomography (PET) tracers (Gebhardt & Saluz, 2012). This application is crucial for advancing medical imaging techniques.
Radiopharmaceutical Development
Sulfonyl fluoride-based compounds have been evaluated as potential 18F labeling agents in radiopharmaceutical development. Inkster et al. (2012) developed a general route to prepare bifunctional arylsulfonyl [(18)F]fluorides from their sulfonyl chloride analogues, demonstrating the compound's utility in PET chemistry (Inkster et al., 2012). This finding is significant for the creation of more efficient and versatile radiolabeling strategies.
Medicinal Chemistry and Drug Discovery
This compound is used in the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, as demonstrated by Tucker, Chenard, and Young (2015). Their work on developing a parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides underscores the compound's importance in drug discovery and development (Tucker, Chenard, & Young, 2015).
Environmental Remediation
Research by Zhang et al. (2013) explored the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) using mechanochemical methods. Their work provides insights into the potential environmental applications of this compound derivatives for degrading persistent pollutants (Zhang et al., 2013).
Properties
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-10-4(11-3)14(9,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKFONXJQLOOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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